molecular formula C25H30N2O4 B13840232 Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate

Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate

Cat. No.: B13840232
M. Wt: 422.5 g/mol
InChI Key: KBOGVYLKVUXGMZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an indole moiety, and a formyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Indole Moiety: This step may involve the use of indole derivatives, which are reacted with the piperidine intermediate under specific conditions.

    Formylation: The formyl group is introduced using reagents like formic acid or formyl chloride in the presence of catalysts.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are later removed under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Sodium borohydride, methanol, and water.

    Substitution: Various nucleophiles, solvents like dimethylformamide, and catalysts.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The formyl group and indole moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring, an indole moiety, and a formyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate

InChI

InChI=1S/C25H30N2O4/c1-25(2,3)31-24(29)26-14-11-20(12-15-26)30-23-6-4-5-22-21(23)13-16-27(22)19-9-7-18(17-28)8-10-19/h4-10,17,20H,11-16H2,1-3H3

InChI Key

KBOGVYLKVUXGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2CCN3C4=CC=C(C=C4)C=O

Origin of Product

United States

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